N-(2-fluorobenzyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-fluorobenzyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C14H11FN6O and its molecular weight is 298.281. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research on N-(2-fluorobenzyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide and related compounds focuses on their synthesis and evaluation for various biological activities. The synthesis of 1,2,3-Triazolo[4,5-d]pyridazines from appropriate azides, including 2-fluorobenzyl, has been explored, showing high affinity and selectivity for the A1 receptor subtype in radioligand binding assays at bovine brain adenosine receptors (Biagi et al., 1999). Another study synthesized analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, investigating their anticonvulsant activity, highlighting the significance of the 2-fluorobenzyl group in these compounds (Kelley et al., 1995).
Anticonvulsant Activity
Research has been conducted on the synthesis and anticonvulsant activity of N-benzylpyrrolo[2,3-d]-, -pyrazolo[3,4-d]-, and -triazolo[4,5-d]pyrimidines, showing their lower activity compared to their fluorobenzyl analogues against maximal electroshock-induced seizures in rats (Kelley et al., 1995). This underscores the impact of the fluorobenzyl group and its structural positioning on the pharmacological profile of these compounds.
Antitumor and Antimicrobial Activities
A study on enaminones as building blocks for the synthesis of substituted pyrazoles investigated their antitumor and antimicrobial activities. The research highlighted the potential of these compounds, including those derived from fluorobenzyl groups, in inhibiting the growth of cancer and microbial cells (Riyadh, 2011).
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN6O/c15-11-4-2-1-3-10(11)7-17-14(22)12-5-6-13(20-19-12)21-9-16-8-18-21/h1-6,8-9H,7H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUWKGDFIRUXMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=NN=C(C=C2)N3C=NC=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.